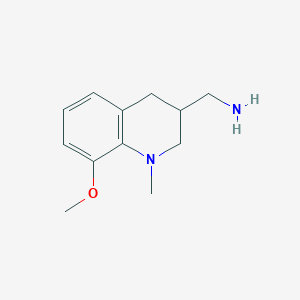
(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of both methoxy and amine functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
- (8-Hydroxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
- (8-Methoxy-1-ethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
- (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethanamine
Comparison:
- (8-Hydroxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- (8-Methoxy-1-ethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine: The ethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
- (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethanamine: The longer alkyl chain can affect the compound’s binding affinity to certain receptors and its overall pharmacokinetic properties.
The uniqueness of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(8-methoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-14-8-9(7-13)6-10-4-3-5-11(15-2)12(10)14/h3-5,9H,6-8,13H2,1-2H3 |
InChI Key |
JSJXLVPKXPGNHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2=C1C(=CC=C2)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















